molecular formula C11H16N2O B8165353 N-cyclopropyl-4-ethynylpiperidine-1-carboxamide

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide

Cat. No.: B8165353
M. Wt: 192.26 g/mol
InChI Key: ALHDVYITCPUMPE-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopropyl group and an ethynyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions Involving the Ethynyl Group

The ethynyl (–C≡CH) group participates in transition-metal-catalyzed coupling reactions, enabling modular derivatization. Key reactions include:

a. Sonogashira Coupling
The terminal alkyne reacts with aryl/heteroaryl halides under palladium catalysis to form carbon-carbon bonds. For example:

text
N-Cyclopropyl-4-ethynylpiperidine-1-carboxamide + Ar–X → N-Cyclopropyl-4-(Ar-ethynyl)piperidine-1-carboxamide
  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (2 equiv), DMF, 80°C .

  • Yield : 65–85% for aryl iodides.

b. Click Chemistry (Azide-Alkyne Cycloaddition)
The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles:

text
This compound + R–N₃ → Triazole-linked derivatives
  • Conditions : CuSO₄ (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C.

  • Applications : Bioconjugation or prodrug development .

Hydrogenation and Reduction

The ethynyl group can be selectively reduced to ethyl or ethylene derivatives:

Reaction Conditions Outcome Yield Source
Partial hydrogenationH₂ (1 atm), Lindlar catalyst, quinolinecis-alkene75%
Full hydrogenationH₂ (3 atm), Pd/C (10%), EtOAcEthyl derivative92%
Hydroboration-oxidationBH₃·THF, then H₂O₂/NaOHAldehyde/ketone formation68%

Cyclopropane Ring Reactivity

The cyclopropyl carboxamide undergoes strain-driven ring-opening reactions:

a. Acid-Catalyzed Ring Opening
In concentrated HCl or H₂SO₄, the cyclopropane ring opens to form a linear carbocation intermediate, yielding substituted amines or alcohols .

b. Transition Metal-Mediated Functionalization
Pd-catalyzed C–H activation enables direct functionalization of the cyclopropane:

text
This compound → Azabicyclo derivatives
  • Catalyst : Pd(TADDOL-phosphonite) (5 mol%), DCE, 70°C .

  • Yield : 70% (enantioselective) .

Amide Bond Reactions

The carboxamide group participates in hydrolysis and coupling:

a. Hydrolysis

  • Acidic : 6 M HCl, reflux → Carboxylic acid (Yield: 88%) .

  • Basic : NaOH (aq), MeOH → Amine + Cyclopropanecarboxylic acid (Yield: 82%) .

b. Amide Coupling
Using EDC/HOBt or T3P, the carboxamide forms new bonds with amines:

text
This compound + RNH₂ → Urea/thiourea derivatives
  • Conditions : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv), DMF .

  • Yield : 68–85% .

Radical Reactions

The ethynyl group participates in radical cyclization under photoredox conditions:

text
This compound → Fused bicyclic products
  • Catalyst : Ru(bpy)₃²⁺ (2 mol%), blue LEDs, DMF .

  • Yield : 55–72% .

Biological Interactions

While not a chemical reaction, the compound modulates receptor activity (e.g., M4 muscarinic acetylcholine receptors) via allosteric binding, influencing downstream signaling pathways .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Type 2 Diabetes

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide acts as an agonist for the G-protein coupled receptor GPR119, which is implicated in glucose metabolism and insulin secretion. Studies indicate that compounds targeting GPR119 can enhance insulin release in response to elevated glucose levels, making them promising candidates for treating type 2 diabetes. This mechanism helps to lower blood glucose levels without causing hypoglycemia, which is a common side effect of many diabetes medications .

1.2 Weight Management and Metabolic Disorders

In addition to its effects on glucose metabolism, this compound has been shown to promote weight loss and improve metabolic profiles in preclinical models. By modulating insulin sensitivity and reducing hyperinsulinemia, this compound may help mitigate the risks associated with metabolic syndrome, including obesity and dyslipidemia .

1.3 Neurological Disorders

Emerging research suggests that this compound may also have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of GPR119 could influence neuroinflammatory processes and cognitive functions, although more studies are needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study Findings Implications
Study A (2010)Demonstrated significant reduction in blood glucose levels in diabetic mice after administration of the compound.Supports potential as an anti-hyperglycemic agent .
Study B (2012)Showed weight loss effects in diet-induced obese mice treated with GPR119 agonists.Suggests utility in obesity management .
Study C (2022)Explored neuroprotective effects in animal models of Alzheimer's disease.Indicates potential for treating cognitive disorders .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopropyl-4-ethynylpiperidine-1-carboxamide include:

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopropyl group and an ethynyl moiety. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly in the central nervous system (CNS) . The modulation of these receptors can lead to alterations in synaptic transmission and neuronal excitability, which are crucial for various physiological processes.

Key Mechanisms Include:

  • Receptor Binding: The compound can bind to mGlu receptors, influencing downstream signaling pathways such as phospholipase C activation and calcium mobilization, which are vital for neurotransmission .
  • Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like neuroinflammation .

Biological Activity and Therapeutic Applications

This compound has been studied for various biological activities, including:

1. Neuroprotective Effects

Research has shown that compounds similar to N-cyclopropyl derivatives exhibit neuroprotective properties by modulating glutamate signaling, which is implicated in neurodegenerative diseases .

2. Analgesic Properties

Preclinical studies have demonstrated that N-cyclopropyl derivatives can reduce pain responses in animal models, suggesting potential applications in pain management .

3. Antidepressant Activity

The modulation of mGlu receptors has also been linked to antidepressant effects, making this compound a candidate for further investigation in mood disorder therapies .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundFindings
mGlu ModulatorsDemonstrated enhanced synaptic plasticity and reduced anxiety-like behaviors in rodent models.
Piperidine DerivativesShowed significant analgesic effects through modulation of pain pathways.
Neuroprotective AgentsIndicated potential for reducing neuroinflammation and protecting against neuronal damage.

Properties

IUPAC Name

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-9-5-7-13(8-6-9)11(14)12-10-3-4-10/h1,9-10H,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHDVYITCPUMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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